Trihexylphosphine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

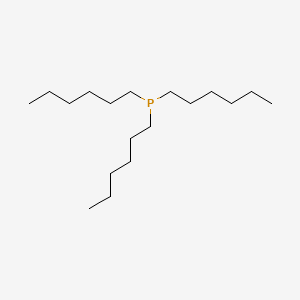

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trihexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZZZGJWXOHLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194493 | |

| Record name | Trihexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4168-73-4 | |

| Record name | Trihexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trihexylphosphine: Physical, Chemical, and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexylphosphine [(CH₃(CH₂)₅)₃P] is a tertiary phosphine that serves as a versatile ligand in organometallic chemistry and a reagent in organic synthesis. Its long alkyl chains impart high solubility in nonpolar organic solvents and unique steric and electronic properties that influence the reactivity and selectivity of catalytic processes. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and purification. Particular emphasis is placed on its role as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature and is characterized by its air-sensitive nature, readily oxidizing to this compound oxide. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉P | [1][2] |

| Molecular Weight | 286.48 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 19.7 °C | [2] |

| Boiling Point | 192-193 °C at 15 Torr | [2] |

| Density | 0.83 g/cm³ | [1] |

| Solubility | Soluble in nonpolar organic solvents (e.g., THF, toluene, hexanes). Insoluble in water. |

Table 2: Chemical Properties and Safety Information

| Property | Description | Reference |

| Reactivity | Highly reactive with oxygen (air-sensitive). Should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). | [3][4][5] |

| Stability | Stable when stored under an inert atmosphere in a cool, dry place. | [3][4] |

| Key Reactions | Acts as a ligand for transition metals, particularly palladium, in cross-coupling reactions. Can be oxidized to this compound oxide. | [6][7] |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |

| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show overlapping multiplets in the aliphatic region (approximately 0.8-1.5 ppm) corresponding to the protons of the hexyl chains. The protons on the carbon alpha to the phosphorus atom will be coupled to the ³¹P nucleus, resulting in a more complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon of the hexyl chain. The carbon alpha to the phosphorus (C1) will appear as a doublet due to one-bond coupling with the ³¹P nucleus. The coupling constant (¹J_PC) provides information about the hybridization and electronic environment of the phosphorus atom.[8][9]

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most direct method for characterizing phosphines. For trialkylphosphines, the chemical shift is typically in the range of -30 to +20 ppm. The ³¹P chemical shift of tricyclohexylphosphine has been reported to be around +9.95 ppm.[10] Oxidation to this compound oxide would result in a significant downfield shift to approximately +40 to +50 ppm.[10]

Table 3: Representative NMR Spectral Data for Analogous Compounds

| Nucleus | Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| ³¹P | Tricyclohexylphosphine | ~9.95 | - | [10] |

| ¹³C | Tricyclohexylphosphine | C1: 35.3, C2: 31.3, C3: 28.1, C4: 27.2 | ¹J_PC = 17, ²J_PC = 6.0, ³J_PC = 11 | [11] |

| ³¹P | Triphenylphosphine | ~ -6.2 | - | [12] |

| ¹³C | Triphenylphosphine | C1: 137.3, C2: 133.8, C3: 128.7, C4: 129.0 | ¹J_PC = 12.0, ²J_PC = 19.0, ³J_PC = 7.0 | [12] |

Note: The exact chemical shifts and coupling constants for this compound will vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chains.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950-2850 | C-H stretch (alkyl) | Strong |

| 1465 | C-H bend (methylene) | Medium |

| 1375 | C-H bend (methyl) | Medium |

| ~1050 | P-C stretch | Medium-Weak |

Note: The P-C stretching vibration can be weak and may be difficult to assign definitively.[13][14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show the molecular ion peak (M⁺) at m/z 286.5. Common fragmentation patterns for trialkylphosphines involve the loss of alkyl radicals.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 286.5 | [C₁₈H₃₉P]⁺ (Molecular Ion) |

| 201.3 | [(C₆H₁₃)₂PH]⁺ |

| 117.1 | [C₆H₁₃PH₂]⁺ |

Note: The fragmentation pattern can provide valuable structural information.[15][16][17][18]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

-

Magnesium turnings

-

1-Chlorohexane

-

Iodine (catalyst)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Dry all glassware in an oven and assemble hot under a stream of inert gas.

-

To the flask, add magnesium turnings.

-

Add a small crystal of iodine and a solution of 1-chlorohexane in a mixture of anhydrous toluene and THF (e.g., 4:1 v/v) to the dropping funnel.

-

Add a small amount of the 1-chlorohexane solution to the magnesium to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Slowly add the remaining 1-chlorohexane solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (hexylmagnesium chloride).

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous toluene to the cooled Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

The reaction mixture is a slurry. The product, this compound, is in the organic phase.

-

For purification, the solvent can be removed under reduced pressure. The crude this compound can then be purified by vacuum distillation.[22]

-

Due to its air sensitivity, all transfers and the distillation should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[19][20][21]

-

Experimental Workflow for Synthesis:

General Protocol for Purification of Air-Sensitive Liquid Trialkylphosphines

Purification of this compound requires stringent air-free techniques.

Method: Vacuum Distillation

-

Assemble a distillation apparatus (e.g., a short-path distillation apparatus) that has been thoroughly oven-dried.

-

Assemble the apparatus hot under a stream of inert gas.

-

Transfer the crude this compound to the distillation flask via cannula under a positive pressure of inert gas.[21]

-

Connect the apparatus to a Schlenk line and carefully apply a vacuum.

-

Heat the distillation flask in an oil bath to the boiling point of this compound at the applied pressure.

-

Collect the distilled product in a pre-weighed, oven-dried receiving flask under an inert atmosphere.

-

After the distillation is complete, backfill the apparatus with inert gas before disconnecting the receiving flask.

-

The purified this compound should be stored in a sealed container under an inert atmosphere.

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The steric bulk and electron-donating nature of the phosphine ligand influence the efficiency of the catalytic cycle.

The generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The phosphine ligand (L), such as this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the reaction.

Steps in the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Aryl-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron compound transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion

This compound is a valuable organophosphorus compound with distinct physical and chemical properties that make it a useful ligand in catalysis and a versatile reagent in organic synthesis. Its high solubility in organic solvents and its specific steric and electronic profile are key to its utility. Proper handling and storage under inert conditions are critical due to its air sensitivity. While detailed spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from data on analogous compounds. The experimental protocols provided herein offer a foundation for the synthesis and purification of this important chemical, and the illustrated catalytic cycle highlights its significance in modern synthetic chemistry, particularly in the development of novel pharmaceuticals.

References

- 1. This compound(4168-73-4) 1H NMR spectrum [chemicalbook.com]

- 2. commonchemistry.cas.org [commonchemistry.cas.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. prochemonline.com [prochemonline.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]

- 9. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 10. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 16. Phosphine, triphenyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. uni-saarland.de [uni-saarland.de]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

An In-depth Technical Guide to the Molecular Structure and Bonding of Trihexylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexylphosphine (P(C₆H₁₃)₃), a trialkylphosphine, is a significant ligand in organometallic chemistry and catalysis. Its molecular structure and the nature of its phosphorus-carbon bonds are fundamental to its reactivity and function. This guide provides a comprehensive overview of the molecular structure, bonding, and key characterization techniques for this compound, including detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure and Bonding

The molecular geometry of this compound is characterized by a central phosphorus atom bonded to three hexyl chains. In the absence of a definitive crystal structure for this compound, its structural parameters can be reliably estimated from data on analogous trialkylphosphines and related organophosphorus compounds.

Molecular Geometry

The phosphorus atom in this compound is sp³ hybridized, leading to a trigonal pyramidal geometry. The three hexyl groups and the lone pair of electrons on the phosphorus atom occupy the four positions of a tetrahedron. The C-P-C bond angles are expected to be slightly larger than the tetrahedral angle of 109.5° due to the steric bulk of the hexyl chains.

Bonding

The bonding in this compound is primarily described by covalent σ-bonds between the phosphorus and carbon atoms. The P-C bond is formed from the overlap of an sp³ hybrid orbital on phosphorus with an sp³ hybrid orbital on the α-carbon of the hexyl group. The lone pair of electrons on the phosphorus atom resides in the remaining sp³ hybrid orbital and is responsible for the nucleophilic and basic properties of the phosphine.

Computational studies on similar trialkylphosphines indicate that the phosphorus atom bears a partial positive charge, while the more electronegative carbon atoms bear partial negative charges. The hexyl chains are flexible and can adopt various conformations, with the lowest energy conformation likely being one that minimizes steric interactions between the chains.

Data Presentation

The following tables summarize the expected structural and spectroscopic data for this compound based on available information for analogous compounds.

Table 1: Estimated Molecular Structure Parameters of this compound

| Parameter | Estimated Value | Basis for Estimation |

| P-C Bond Length | ~1.84 - 1.86 Å | Based on crystal structures of other trialkylphosphines.[1][2] |

| C-P-C Bond Angle | ~103 - 107° | Based on crystal structures of other trialkylphosphines.[3] |

| C-C Bond Length (hexyl) | ~1.54 Å | Standard sp³-sp³ C-C bond length. |

| C-H Bond Length (hexyl) | ~1.09 Å | Standard sp³ C-H bond length. |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Observed/Expected Value | Reference/Note |

| ³¹P NMR | Chemical Shift (δ) | ~ -32 ppm | Expected range for trialkylphosphines.[4][5] |

| ¹³C NMR | Chemical Shift (δ) | C1: ~30-35 ppm (¹JPC ~15-20 Hz)C2-C6: ~20-35 ppm | Based on data for similar long-chain trialkylphosphines.[6][7] |

| ¹H NMR | Chemical Shift (δ) | ~ 0.8-1.5 ppm | Typical aliphatic region.[8][9] |

| FT-IR | C-H stretch | ~ 2850-2960 cm⁻¹ | Characteristic of alkyl chains. |

| P-C stretch | ~ 600-800 cm⁻¹ | Expected region for P-C vibrations. | |

| Raman | P-C symmetric stretch | ~ 650-750 cm⁻¹ | Characteristic vibration for trialkylphosphines.[10][11] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction[12]

Materials:

-

Magnesium turnings

-

1-Chlorohexane

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-chlorohexane in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the hexylmagnesium chloride.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Characterization Protocols

General Considerations: this compound is air-sensitive and should be handled under an inert atmosphere.[12][13][14][15] Solvents for spectroscopic measurements should be deoxygenated.

-

NMR Spectroscopy:

-

FT-IR Spectroscopy:

-

Acquire the spectrum of a neat liquid film of this compound between two KBr or NaCl plates. The sample should be prepared in a glovebox or under a stream of inert gas.

-

-

Raman Spectroscopy:

-

Place the liquid this compound in a sealed capillary tube.

-

Acquire the Raman spectrum using a suitable laser excitation wavelength.

-

Mandatory Visualization

The synthesis and purification of the air-sensitive this compound requires a carefully planned workflow to ensure safety and product purity. The following diagram illustrates this logical process.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Investigation of phosphorus–carbon bond lengths in aromatic phosphines. Part I. Crystal and molecular structures of tri-o-tolylphosphine, -phosphine oxide, -phosphine sulphide, and -phosphine selenide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. theorchem.ru [theorchem.ru]

- 3. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. Tricyclohexyl phosphine(2622-14-2) 13C NMR spectrum [chemicalbook.com]

- 7. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 8. This compound(4168-73-4) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to Trihexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trihexylphosphine, a versatile organophosphorus compound. It covers its fundamental chemical and physical properties, safety information, and key applications, with a focus on its role in nanoparticle synthesis and as a ligand in catalysis.

Core Identifiers and Properties

This compound, a tertiary phosphine, is a significant reagent in various chemical transformations. Its long alkyl chains confer high solubility in nonpolar organic solvents, a crucial property for its applications in homogeneous catalysis and materials science.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 4168-73-4 | [1][2][3][4][5] |

| PubChem CID | 77831 | [2] |

| EC Number | 224-025-3 | [2][4] |

| Molecular Formula | C₁₈H₃₉P | [2][3][4] |

| IUPAC Name | Trihexylphosphane | [2] |

| Synonyms | Phosphine, trihexyl-; Tri-n-hexylphosphine | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 286.48 g/mol | [3] |

| Appearance | Colorless clear liquid | |

| Density | 0.83 g/mL | |

| Melting Point | 20 °C | [4] |

| Boiling Point | 192-193 °C @ 15 Torr; 227 °C @ 50 mmHg | [1] |

| Flash Point | 179.1 °C | [4] |

| Solubility | Soluble in nonpolar organic solvents | |

| Sensitivity | Air sensitive | [4] |

Safety and Handling

This compound is an air-sensitive and irritant compound that requires careful handling in an inert atmosphere.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Skin sensitization | H317: May cause an allergic skin reaction |

Note: GHS classifications may vary between providers.

Applications in Synthesis and Catalysis

This compound's utility stems from its properties as a bulky, electron-rich ligand. These characteristics are advantageous in stabilizing metal catalysts and in the synthesis of high-quality nanomaterials.

3.1. Nanoparticle Synthesis

Long-chain trialkylphosphines, such as this compound and its close analog trioctylphosphine, are crucial in the synthesis of semiconductor nanocrystals, commonly known as quantum dots. In these syntheses, the phosphine can act as a solvent, a coordinating ligand to stabilize the growing nanoparticles, and a reagent to dissolve elemental precursors like selenium.

3.2. Homogeneous Catalysis

This compound serves as a ligand in various palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. The steric bulk and electron-donating nature of the this compound ligand can enhance the activity and stability of the palladium catalyst, facilitating the formation of carbon-carbon bonds. While specific protocols with this compound are proprietary or less common in open literature, its role is analogous to other bulky, electron-rich phosphine ligands in these transformations.

Experimental Protocols

The following is a detailed methodology for a key application representative of long-chain trialkylphosphines.

4.1. Representative Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol is adapted from established methods for the synthesis of CdSe quantum dots and utilizes trioctylphosphine, a compound with very similar properties to this compound, as the selenium precursor solvent and coordinating ligand.[1][2][3][4][5]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Methanol or acetone (for precipitation)

-

Hexane (for storage)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Condenser

-

High-temperature thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Centrifuge

Procedure:

Part A: Preparation of Selenium Precursor Solution

-

In a fume hood, add selenium powder (e.g., 30 mg) and 1-octadecene (e.g., 5 mL) to a flask.

-

Add trioctylphosphine (e.g., 0.4 mL) to the mixture.

-

Gently heat and stir the solution under an inert atmosphere until the selenium completely dissolves, forming a clear, colorless solution.

-

Allow the solution to cool to room temperature.

Part B: Synthesis of CdSe Quantum Dots

-

In the three-neck flask, combine cadmium oxide (e.g., 13 mg), oleic acid (e.g., 0.6 mL), and 1-octadecene (e.g., 10 mL).

-

Heat the mixture under a continuous flow of inert gas to approximately 150 °C while stirring. The solution should become clear and colorless upon the formation of the cadmium oleate precursor.

-

Increase the temperature to 225 °C.

-

Once the temperature is stable, rapidly inject the prepared selenium precursor solution into the hot cadmium precursor solution.

-

The reaction begins immediately, and the solution will change color as the CdSe nanocrystals grow. The size of the quantum dots, and thus their fluorescence color, is controlled by the reaction time.

-

Aliquots can be taken at different time points to obtain quantum dots of various sizes.

-

To quench the reaction for an aliquot, withdraw a sample and cool it rapidly.

-

After the desired reaction time, cool the entire reaction mixture to room temperature.

Part C: Purification

-

Add an excess of methanol or acetone to the cooled reaction mixture to precipitate the quantum dots.

-

Centrifuge the mixture to pellet the quantum dots.

-

Discard the supernatant and re-disperse the quantum dot pellet in a small amount of hexane.

-

Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.

-

The purified CdSe quantum dots can be stored as a solution in hexane.

Visualized Workflows and Pathways

Diagram 1: Synthesis of CdSe Quantum Dots

Caption: Workflow for the synthesis of CdSe Quantum Dots.

References

- 1. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 2. ulm.edu [ulm.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Make Quantum Dots (Cadmium Selenide Type) (with Pictures) - Instructables [instructables.com]

Trihexylphosphine: A Comprehensive Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Trihexylphosphine is a versatile organophosphorus compound utilized as a ligand in organometallic chemistry and catalysis. Its air-sensitive and irritant nature necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth guide provides a comprehensive overview of the safety and handling precautions for this compound, including its chemical and physical properties, potential hazards, recommended personal protective equipment, and emergency procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C18H39P | [1][2] |

| Molar Mass | 286.48 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.83 g/cm³ | [1][2] |

| Melting Point | 20 °C | [1] |

| Boiling Point | 227 °C @ 50 mmHg | [1][2] |

| Flash Point | 179.1 °C | [1] |

| Refractive Index | 1.4640 to 1.4680 | [1] |

| Sensitivity | Air sensitive | [1] |

| Solubility | Insoluble in water. Soluble in most organic solvents. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| May cause an allergic skin reaction | Category 1 | H317: May cause an allergic skin reaction.[3] |

Primary Hazards:

-

Irritant: Causes irritation to the skin, eyes, and respiratory system.[1][4]

-

Air Sensitive: Reacts with air, which can affect its integrity and potentially lead to the formation of hazardous byproducts.[1]

Toxicity Profile

While specific toxicological data for this compound is limited, data from analogous trialkyl and triarylphosphines can be used to infer its potential toxicity.

| Toxicity Data (Analogous Compounds) | Value | Species | Compound |

| LD50 Oral | 700 mg/kg | Rat | Triphenylphosphine |

| LC50 Inhalation | > 1,600 mg/m³/10min | Mouse | Trioctylphosphine[1] |

| Dermal LD50 | > 4000 mg/kg bw | Rabbit | Triphenylphosphine |

Trialkylphosphines are generally considered to be acute hazards. Inhalation can lead to respiratory distress, and skin contact may cause lasting irritation.[1]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.[4][5] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber). A lab coat or protective suit should be worn to prevent skin contact.[4][5] |

| Respiratory Protection | A gas mask or vapor respirator should be used, especially when handling outside of a fume hood or in poorly ventilated areas.[4][5] |

Handling Procedures

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Inert Atmosphere: Due to its air sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4]

-

Hygiene: Wash hands and face thoroughly after handling.[4]

Storage Requirements

-

Container: Keep the container tightly closed.[4]

-

Conditions: Store in a cool, dry, and dark place.[1][4] The recommended storage temperature is room temperature or 2-8°C, under nitrogen.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Rinse mouth with water. Seek medical attention.[4] |

Spill and Disposal Procedures

-

Spill Containment: Wear suitable protective equipment. Isolate the spill area and prevent entry into drains.

-

Cleanup: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand) and place it into a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[4]

Fire and Explosion Data

| Property | Value |

| Flash Point | 179.1 °C[1] |

| Suitable Extinguishing Media | Dry powder, foam, water spray, carbon dioxide (CO2).[4] |

| Hazardous Combustion Products | May produce toxic fumes of phosphorus oxides and phosphine upon heating.[4] |

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD protocols for assessing the skin and eye irritation potential of a chemical like this compound.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test provides information on the health hazards likely to arise from dermal exposure to a substance.[6]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6cm²) of an animal, typically an albino rabbit.[6] The exposure period is 4 hours, after which the residual substance is removed.[6]

-

Observation: The animal is observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[6]

-

Classification: The dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[6]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

-

Principle: A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[7] If testing is necessary, a single dose of the substance is applied to the eye of an animal.

-

Procedure: The use of analgesics and anesthetics is recommended to avoid pain and distress to the animal.[7]

-

Classification: The substance is classified based on the severity and reversibility of eye lesions. Substances known to be corrosive or severely irritating to the skin are presumed to be corrosive to the eyes as well and should not be tested in vivo.[7]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

Solubility of Trihexylphosphine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of trihexylphosphine, a key organophosphorus compound utilized in a variety of chemical syntheses and catalytic processes. Due to a lack of extensive quantitative solubility data in publicly available literature, this document offers a predictive solubility profile based on the physicochemical properties of this compound and structurally similar long-chain trialkylphosphines. Furthermore, this guide furnishes detailed experimental protocols for the precise determination of this compound's solubility in common organic solvents, addressing the specific handling requirements for this air-sensitive compound. The included workflow diagrams and structured data tables are intended to serve as a practical resource for laboratory professionals.

Introduction

This compound [P(C₆H₁₃)₃] is a tertiary phosphine characterized by a central phosphorus atom bonded to three hexyl groups. This structure imparts significant non-polar character to the molecule, defining its physical state as a liquid at room temperature and dictating its solubility behavior. As with other long-chain trialkylphosphines, such as tributylphosphine and trioctylphosphine, this compound is anticipated to be readily soluble in non-polar organic solvents and exhibit limited to negligible solubility in polar solvents. A thorough understanding of its solubility is critical for its effective use in organic synthesis, catalysis, and materials science, where it often functions as a ligand for transition metals.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely reported, a qualitative and predictive assessment can be made based on the principle of "like dissolves like" and available information for analogous compounds. This compound's long alkyl chains result in a non-polar, lipophilic molecule. Consequently, it is expected to be miscible or highly soluble in non-polar and weakly polar organic solvents. Conversely, its insolubility in water is a key characteristic.

For practical laboratory applications, the following table summarizes the predicted solubility of this compound at ambient temperature (approximately 20-25 °C). It is important to note that these are qualitative predictions and should be confirmed by experimental determination for precise quantitative values.

| Solvent Class | Common Solvents | Predicted Solubility of this compound |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible |

| Aromatic | Toluene, Benzene, Xylenes | High / Miscible |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low |

| Polar Protic | Ethanol, Methanol | Low to Very Low |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble |

Experimental Protocols for Solubility Determination

The accurate determination of this compound's solubility requires careful experimental technique, particularly given its sensitivity to air. The following protocols describe two common methods for measuring the solubility of a liquid in a liquid solvent: the gravimetric method and a static analytical method.

General Considerations for Handling this compound

This compound is air-sensitive and can oxidize to this compound oxide upon exposure to air.[1] Therefore, all handling and experimental procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be degassed prior to use to remove dissolved oxygen.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by preparing a saturated solution and then quantifying the amount of solute in a known mass of the solution.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest (degassed)

-

Schlenk flasks or vials with septa

-

Inert gas supply (nitrogen or argon)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles

-

Analytical balance (accurate to ±0.1 mg)

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

In a Schlenk flask under an inert atmosphere, add an excess of this compound to a known volume of the degassed organic solvent. "Excess" means that a separate, undissolved phase of this compound should be visible.

-

Seal the flask and place it in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound at the end of this period confirms saturation.

-

-

Sample Collection and Analysis:

-

Allow the mixture to stand without stirring for several hours within the constant temperature bath to allow the two phases to separate completely.

-

Carefully extract a known volume of the saturated solvent phase (the top or bottom layer, depending on the relative densities) using a gas-tight syringe. Avoid disturbing the undissolved this compound phase.

-

Transfer the collected sample to a pre-weighed, clean, and dry Schlenk flask.

-

Weigh the flask containing the saturated solution to determine the total mass of the sample.

-

Remove the solvent under reduced pressure, followed by drying in a vacuum oven at a suitable temperature below the boiling point of this compound until a constant weight is achieved. This leaves behind the dissolved this compound.

-

Weigh the flask containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Mass of saturated solution = (Mass of flask + solution) - (Mass of empty flask)

-

Mass of dissolved this compound = (Mass of flask + residue) - (Mass of empty flask)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Static Analytical Method

This method also involves the preparation of a saturated solution, but the concentration of the solute is determined using an analytical technique such as gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Materials and Apparatus:

-

Same as for the gravimetric method.

-

Gas chromatograph with a suitable detector (e.g., FID) or an NMR spectrometer.

-

Internal standard for calibration.

-

Volumetric flasks and micropipettes.

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Add a known amount of a suitable internal standard to each standard solution.

-

Analyze the standard solutions using GC or qNMR to generate a calibration curve of the analyte response versus concentration.

-

-

Sample Analysis:

-

Carefully extract a known volume of the saturated solvent phase.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Add the same amount of internal standard as used for the calibration standards.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Determination of Solubility.

Caption: Workflow for the Static Analytical Determination of Solubility.

Conclusion

References

An In-depth Technical Guide to the Steric and Electronic Parameters of Trihexylphosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Trihexylphosphine [P(CH₂CH₂CH₂CH₂CH₂CH₃)₃], a trialkylphosphine ligand, plays a significant role in various chemical transformations due to its unique steric and electronic properties. This guide provides a comprehensive overview of these parameters, detailed experimental protocols for their determination, and a summary of relevant data to aid in catalyst design, reaction optimization, and the development of novel therapeutics.

Core Physicochemical and Spectroscopic Data

A foundational understanding of this compound begins with its basic physical and spectroscopic characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₉P | [1] |

| Molar Mass | 286.48 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 4168-73-4 | [1] |

| ¹H NMR (ppm) | 1.43-1.33 (m), 1.33-1.25 (m), 0.885 (t) | [2] |

| ³¹P NMR (ppm) | Approximately -32 | Estimated based on similar trialkylphosphines |

| pKa | 28.6 |

Steric and Electronic Parameters: A Quantitative Overview

The reactivity and selectivity of metal complexes containing phosphine ligands are profoundly influenced by the ligand's steric bulk and electron-donating ability. These properties are quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

| Parameter | Description | Value for this compound |

| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. It is the apex angle of a cone, centered 2.28 Å from the metal center, that encompasses the van der Waals radii of the outermost atoms of the ligand. | ~163° (estimated for P(n-Bu)₃) |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined from the A₁ C-O stretching frequency (ν(CO)) in a Ni(CO)₃L complex. | Not experimentally determined. Expected to be similar to other trialkylphosphines (e.g., P(n-Bu)₃: 2060.3 cm⁻¹) |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the steric and electronic parameters of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction between hexylmagnesium halide and phosphorus trichloride.[3][4]

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Hexyl bromide (or chloride) is added dropwise to the stirred suspension. The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The prepared Grignard reagent is cooled in an ice-salt bath. A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring, maintaining the temperature below 0°C.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Determination of the Tolman Cone Angle (θ)

The Tolman cone angle is a critical parameter for quantifying the steric bulk of a phosphine ligand.[5][6][7][8][9] While originally determined from physical models, it can be calculated from the crystal structure of a metal-phosphine complex.

Conceptual Workflow:

Procedure:

-

Synthesis of a Metal Complex: A well-defined metal complex of this compound, for which single crystals can be obtained, is synthesized. A common choice is a nickel(0) complex, such as Ni(CO)₃(P(n-hexyl)₃).

-

Single Crystal X-ray Diffraction: A suitable single crystal of the complex is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved and refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Cone Angle Calculation: The Tolman cone angle is calculated based on a standardized metal-phosphorus bond length of 2.28 Å. The angle is defined by the metal at the apex and the outermost hydrogen atoms of the hexyl groups. Specialized software can be used to perform this calculation from the crystallographic information file (CIF).

Determination of the Tolman Electronic Parameter (TEP)

The TEP provides a quantitative measure of the electron-donating ability of a phosphine ligand by examining its effect on the C-O stretching frequency in a metal carbonyl complex.[5][10][11][12][13]

Procedure:

-

Synthesis of the Nickel Carbonyl Complex: this compound is reacted with a stoichiometric amount of tetracarbonylnickel(0), Ni(CO)₄, in an inert atmosphere to form the Ni(CO)₃(P(n-hexyl)₃) complex. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Sample Preparation: A dilute solution of the purified complex is prepared in an infrared-transparent solvent, such as hexane or dichloromethane.

-

Infrared Spectroscopy: The infrared spectrum of the solution is recorded, focusing on the carbonyl stretching region (typically 1800-2200 cm⁻¹).

-

Data Analysis: The frequency of the highest intensity A₁ symmetric C-O stretching band is identified. This frequency, in units of cm⁻¹, is the Tolman Electronic Parameter for this compound. A lower frequency indicates a more electron-donating phosphine.

Determination of the pKa

The pKa of the conjugate acid of this compound, [HP(n-hexyl)₃]⁺, is a direct measure of its basicity and, by extension, its σ-donating strength. Potentiometric titration is a common method for its determination.[14][15][16][17][18]

Procedure:

-

Preparation of the Phosphonium Salt: this compound is protonated by a strong acid (e.g., HBF₄ or HCl) in a suitable solvent to form the corresponding phosphonium salt.

-

Titration Setup: A solution of the phosphonium salt in a suitable solvent (often a non-aqueous solvent like acetonitrile for which the pH electrode is calibrated) is placed in a titration vessel equipped with a calibrated pH electrode and a stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong, non-nucleophilic base (e.g., a solution of a hindered amine or an alkoxide).

-

Data Analysis: The pH is recorded as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Structure-Property Relationships

The steric and electronic parameters of this compound are a direct consequence of its molecular structure.

-

Steric Effects: The three long and flexible n-hexyl chains create a significant steric footprint around the phosphorus atom, influencing the coordination number and geometry of its metal complexes. This bulk can be advantageous in promoting reductive elimination steps in catalytic cycles and stabilizing low-coordinate species.

-

Electronic Effects: As alkyl groups are electron-donating through an inductive effect, they increase the electron density on the phosphorus atom. This makes this compound a strong σ-donor ligand, capable of stabilizing metal centers in low oxidation states and influencing the electronic properties of the entire complex.

This guide provides a comprehensive framework for understanding and utilizing the steric and electronic parameters of this compound. By applying the detailed experimental protocols, researchers can accurately characterize this important ligand and rationally design more efficient and selective catalytic systems.

References

- 1. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound(4168-73-4) 1H NMR [m.chemicalbook.com]

- 3. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]

- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 8. yanggroup.weebly.com [yanggroup.weebly.com]

- 9. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 10. benchchem.com [benchchem.com]

- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. CN102875596A - Preparation method of tricyclohexyl phosphine - Google Patents [patents.google.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. par.nsf.gov [par.nsf.gov]

- 17. youtube.com [youtube.com]

- 18. eurjchem.com [eurjchem.com]

The Genesis and Evolution of Trialkylphosphine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of trialkylphosphine chemistry is a compelling narrative of discovery, dormancy, and rediscovery. From its 19th-century origins to its current indispensable role in modern synthetic chemistry, the story of these remarkable molecules is one of evolving understanding and expanding application. This technical guide provides an in-depth exploration of the historical development of trialkylphosphine chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

A Historical Overview: From Serendipity to Rational Design

The story of trialkylphosphines begins in the mid-19th century. In 1845, French chemist Paul Thénard, while investigating the reaction of methyl chloride with calcium phosphide, serendipitously synthesized the first trialkylphosphine, trimethylphosphine. His work, conducted under hazardous conditions, marked the first formation of a phosphorus-carbon bond. Following this initial discovery, the field of organophosphorus chemistry was significantly advanced by the prolific German chemist August Wilhelm Hofmann. Between 1855 and 1873, Hofmann systematically explored the reactivity of phosphines, discovering and characterizing a wide array of organophosphorus compounds, including primary, secondary, and tertiary phosphines, as well as their corresponding oxides and sulfides.

Despite these early breakthroughs, trialkylphosphines remained largely a niche area of academic curiosity for over a century. Their air-sensitivity and pyrophoric nature made them difficult to handle, and the focus of organophosphorus chemistry shifted towards more stable triarylphosphines and phosphate esters, the latter finding significant application as pesticides and nerve agents.

The resurgence of interest in trialkylphosphines began in the late 1990s, driven by the burgeoning field of transition metal catalysis. Researchers discovered that the unique steric and electronic properties of trialkylphosphines could dramatically enhance the efficiency and scope of catalytic reactions. Ligands such as the bulky and electron-rich tri-tert-butylphosphine proved to be exceptionally effective in promoting challenging cross-coupling reactions, including those involving unreactive aryl chlorides. This renaissance has cemented the place of trialkylphosphines as "privileged ligands" in the synthetic chemist's toolbox, indispensable for the construction of complex molecules in the pharmaceutical and materials science industries.

Quantitative Analysis of Trialkylphosphine Properties

The efficacy of a trialkylphosphine ligand in a catalytic cycle is largely determined by its steric and electronic properties. These are most commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. The cone angle provides a measure of the ligand's steric bulk, while the TEP, derived from the C-O stretching frequency of a nickel-phosphine complex, reflects its electron-donating ability. A lower TEP value indicates a more electron-donating phosphine.

| Trialkylphosphine | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| Trimethylphosphine (PMe₃) | 118 | 2064.1 |

| Triethylphosphine (PEt₃) | 132 | 2061.7 |

| Tri-n-butylphosphine (PⁿBu₃) | 132 | 2060.3 |

| Tri-iso-propylphosphine (PⁱPr₃) | 160 | 2055.7 |

| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |

| Tri-tert-butylphosphine (PᵗBu₃) | 182 | 2056.1 |

Key Synthetic Methodologies

The synthesis of trialkylphosphines has evolved from the hazardous methods of the 19th century to more controlled and scalable industrial processes.

Synthesis of Tri-tert-butylphosphine

The synthesis of the sterically demanding and catalytically important tri-tert-butylphosphine is a cornerstone of modern trialkylphosphine chemistry. A common and effective method involves the reaction of a Grignard reagent with phosphorus trichloride, followed by in situ protonation to form the air-stable tetrafluoroborate salt.

Experimental Protocol:

-

A reaction vessel is charged with magnesium turnings and purged with an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether or tetrahydrofuran is added, followed by the slow addition of tert-butyl chloride to initiate the formation of the tert-butylmagnesium chloride Grignard reagent.

-

The Grignard solution is then cooled in an ice bath, and phosphorus trichloride is added dropwise, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The reaction is then carefully quenched by the slow addition of an aqueous solution of tetrafluoroboric acid (HBF₄), which protonates the tri-tert-butylphosphine to form its air-stable tetrafluoroborate salt.

-

The layers are separated, and the aqueous layer is washed with an organic solvent to remove impurities.

-

The aqueous layer is then extracted with dichloromethane, and the combined organic extracts are dried and concentrated to yield tri-tert-butylphosphonium tetrafluoroborate as a white solid.

-

The free tri-tert-butylphosphine can be generated by deprotonation with a suitable base immediately before use.

A logical workflow for the synthesis of tri-tert-butylphosphine is depicted below.

Caption: Synthesis of Tri-tert-butylphosphine Workflow.

Trialkylphosphines in Stoichiometric Reactions

Long before their widespread use in catalysis, trialkylphosphines were employed as reagents in a variety of stoichiometric organic transformations. Their strong nucleophilicity and oxophilicity are key to their reactivity in reactions such as the Staudinger, Mitsunobu, and Wittig reactions.

The Staudinger Reaction

The Staudinger reaction, or Staudinger reduction, is a mild and efficient method for the conversion of azides to primary amines. The reaction proceeds through the formation of a phosphazide intermediate, which then eliminates dinitrogen to form an iminophosphorane. Subsequent hydrolysis yields the primary amine and a phosphine oxide byproduct.

Experimental Protocol (General):

-

The organic azide is dissolved in a suitable solvent, such as tetrahydrofuran or diethyl ether.

-

One equivalent of a trialkylphosphine (e.g., tributylphosphine) is added to the solution at room temperature.

-

The reaction mixture is stirred until the evolution of nitrogen gas ceases, indicating the formation of the iminophosphorane.

-

Water is then added to the reaction mixture, and stirring is continued until the hydrolysis is complete (as monitored by TLC or other analytical techniques).

-

The reaction mixture is then worked up by extraction with an organic solvent. The phosphine oxide byproduct can often be removed by chromatography or crystallization.

The mechanism of the Staudinger reaction is illustrated in the following diagram.

Caption: Mechanism of the Staudinger Reaction.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides. The reaction typically employs a triarylphosphine, but trialkylphosphines such as tributylphosphine can also be used. The reaction proceeds with inversion of stereochemistry at the alcohol carbon.

Experimental Protocol (General, with Tributylphosphine):

-

The alcohol, a suitable nucleophile (e.g., a carboxylic acid), and 1.5 equivalents of tributylphosphine are dissolved in an anhydrous solvent such as tetrahydrofuran.

-

The solution is cooled to 0 °C in an ice bath.

-

1.5 equivalents of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from the tributylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

The Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. The key reagent is a phosphorus ylide, or Wittig reagent, which is typically prepared by the deprotonation of a phosphonium salt. While triarylphosphines are most common, ylides derived from trialkylphosphines can also be utilized, often leading to higher yields of the Z-alkene.

Experimental Protocol (General, for Ylide Formation and Reaction):

-

A trialkylphosphonium salt (prepared from the corresponding trialkylphosphine and an alkyl halide) is suspended in an anhydrous solvent such as tetrahydrofuran or diethyl ether under an inert atmosphere.

-

A strong base, such as n-butyllithium or sodium hydride, is added to the suspension to deprotonate the phosphonium salt and form the phosphorus ylide.

-

The aldehyde or ketone is then added to the ylide solution, and the reaction mixture is stirred at room temperature until the reaction is complete.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The phosphine oxide byproduct is removed by chromatography or crystallization.

Trialkylphosphines in Catalysis

The true renaissance of trialkylphosphine chemistry has been in the realm of transition metal catalysis. The ability to fine-tune the steric and electronic properties of these ligands has been instrumental in the development of highly active and selective catalysts for a wide range of cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is one of the most widely used methods for the formation of carbon-carbon bonds. The use of bulky, electron-rich trialkylphosphine ligands, such as tri-tert-butylphosphine or tricyclohexylphosphine, is crucial for the coupling of challenging substrates like aryl chlorides.

The catalytic cycle of the Suzuki-Miyaura reaction with a palladium-trialkylphosphine catalyst is depicted below.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of anilines and other arylamines. As with the Suzuki reaction, the use of bulky and electron-donating trialkylphosphine or dialkylbiarylphosphine ligands is critical for achieving high catalytic activity, particularly with aryl chlorides and bromides. The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Conclusion

The historical development of trialkylphosphine chemistry is a testament to the dynamic nature of chemical research. From their initial discovery and long period of relative obscurity, trialkylphosphines have emerged as indispensable tools in modern organic synthesis. Their unique and tunable steric and electronic properties have enabled the development of powerful catalytic systems that have transformed the way chemists approach the synthesis of complex molecules. As the demand for more efficient and selective synthetic methods continues to grow, the rich and varied chemistry of trialkylphosphines is certain to play an even more prominent role in the future of chemical science.

role of trihexylphosphine in organophosphorus chemistry

An In-depth Technical Guide on the Role of Trihexylphosphine in Organophosphorus Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound, a tertiary phosphine with the chemical formula P(C₆H₁₃)₃, is a versatile and significant compound within the field of organophosphorus chemistry.[1] As a member of the electron-rich and sterically bulky trialkylphosphine class, its unique properties make it an invaluable tool in a wide array of applications, from homogeneous catalysis and pharmaceutical synthesis to materials science and nanotechnology.[1][2][3][4][5] This guide provides a comprehensive overview of its synthesis, properties, core chemical roles, and experimental applications.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Grignard reaction.[1][6] This method involves the reaction of a hexylmagnesium halide with a phosphorus trihalide, typically phosphorus trichloride.[6] The process is conducted under an inert atmosphere to prevent oxidation and other side reactions.[6]

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a characteristic odor.[1][3] Its long alkyl chains render it hydrophobic and soluble in many organic solvents.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 4168-73-4 | [1][3][7] |

| Molecular Formula | C₁₈H₃₉P | [1][3][7] |

| Molecular Weight | 286.48 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [1][3] |

| Density | 0.83 g/mL | [1][3] |

| Boiling Point | 227 °C @ 50 mmHg 192-193 °C @ 15 Torr | [1][3][8] |

| Melting Point | 19.7 °C | [8] |

| Refractive Index (n20D) | 1.47 | [1][3] |

| ³¹P NMR (in D₃₉-solvent) | -33.65 ppm | [1] |

Core Roles in Organophosphorus Chemistry

The utility of this compound stems from the properties of its phosphorus center, which can act as a potent Lewis base and a ligand for transition metals.

Ligand in Homogeneous Catalysis

Tertiary phosphines are a cornerstone of coordination chemistry, acting as soft, σ-donating ligands that form stable complexes with various transition metals.[1][9] this compound is particularly valued in catalysis for several reasons:

-

Electron-Donating Nature: The alkyl groups push electron density onto the phosphorus atom, making it a strong electron donor that can stabilize metal centers in low oxidation states, which is crucial for many catalytic cycles.[9]

-

Steric Bulk: The three hexyl chains provide significant steric hindrance around the metal center. This bulk can influence the coordination number of the metal complex, promote reductive elimination steps, and enhance catalytic activity and selectivity.

-

Solubility: The long alkyl chains enhance solubility in organic solvents commonly used for catalysis.

It is an effective ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.[3]

Pharmaceutical and Chemical Intermediate

This compound is a key intermediate in the synthesis of more complex molecules.[2][6]

-

Active Pharmaceutical Ingredients (APIs): It serves as a valuable building block in the multi-step synthesis of various drug compounds.[2][3][4]

-

Phosphonium Salts: It readily reacts with alkyl halides to form trihexyl(alkyl)phosphonium salts.[1] A prominent example is trihexyl(tetradecyl)phosphonium chloride, an ionic liquid precursor, which is formed by reacting this compound with 1-chlorotetradecane.[1] The completion of this reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from -33.65 ppm for the phosphine to 32 ppm for the phosphonium product.[1]

-

Phosphine Oxides: this compound is the precursor to this compound oxide, a compound used in solvent extraction processes.[10][11]

Phase Transfer Catalyst

In reactions involving reactants in separate, immiscible phases (e.g., an aqueous and an organic phase), this compound can function as a phase transfer catalyst.[2][4][5] It facilitates the transport of one reactant across the phase boundary to react with the other, thereby accelerating reaction rates and improving product yields.[2][5]

Applications in Material Science

The properties of this compound also lend themselves to materials science applications:

-

Nanoparticle Synthesis: It acts as a capping agent or stabilizer in the synthesis of nanoparticles, controlling their growth, size, and preventing aggregation.[3]

-

Surface Modification: It can be used to modify surfaces, imparting properties such as hydrophobicity due to its long, nonpolar hexyl chains.[1][3]

-

Polymer Chemistry: It is used as a cross-linking agent to enhance the structural properties of polymers.[2][4]

-

Luminescent Materials: Research has indicated its potential in the formation of luminescent compounds.[2][4]

Key Chemical Reactions

Oxidation to this compound Oxide

This compound is readily oxidized at the phosphorus center, even by atmospheric oxygen, to form the highly stable this compound oxide.[10] This reaction is a primary consideration for its handling and storage, which must be done under an inert atmosphere.[12] The resulting phosphine oxide has a highly polar P=O bond and is a hard Lewis base, often coordinating to metals through the oxygen atom.[13]

Formation of Phosphonium Salts (Quaternization)

As a nucleophile, the phosphorus atom in this compound can attack alkyl halides in an Sₙ2 reaction to form quaternary phosphonium salts. These salts are often used as precursors for ionic liquids or as phase transfer catalysts themselves.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from patent literature, which reports a high-yield synthesis.[6]

-

Objective: To synthesize this compound from chlorohexane and phosphorus trichloride.

-

Materials:

-

Magnesium chips (24g)

-

Iodine granules (0.5g, initiator)

-

Chlorohexane

-

Phosphorus trichloride (42g)

-

Mixed solvent: Toluene and Tetrahydrofuran (THF) in a 4:1 volume ratio

-

Dry 2L four-hole flask and standard glassware for inert atmosphere reactions.

-

-

Procedure:

-

Grignard Reagent Preparation:

-

Add magnesium chips to the dry flask. Evacuate and backfill with nitrogen gas twice.

-

Add 50mL of the toluene/THF mixed solvent and the iodine granules.

-

Slowly add 5g of chlorohexane to initiate the reaction. Once initiated, continue the dropwise addition of chlorohexane until the reaction to form hexylmagnesium chloride is complete.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the resulting Grignard solution to -5 °C under continued nitrogen protection.

-

Slowly add phosphorus trichloride (42g) dropwise over approximately 2 hours, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours.

-

-

Purification:

-

Perform reduced pressure distillation on the reaction mixture directly.

-

First, remove the toluene and THF solvents under a pressure of approximately 0.09 MPa.

-

Then, under high vacuum (20 Pa), collect the product fraction that distills at 140-142 °C.

-

-

-

Expected Outcome: The described method yields this compound (267.3g) with a purity of 99.3% and a yield of 92.6%.[6]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[14]

-

Hazards: It is classified as causing skin irritation and serious eye irritation.[7][12][15] It may also cause an allergic skin reaction.[7]

-

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[14]

-